molecular formula C15H14Cl2N2O4S B2777831 5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 400080-32-2

5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2777831
CAS No.: 400080-32-2
M. Wt: 389.25
InChI Key: SUZGJGYBBMPQII-UHFFFAOYSA-N
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Description

5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound of significant interest in medicinal chemistry research. While specific biological data for this entity is not fully established in the current literature, it shares a close structural relationship with a class of substituted anilino-carbonyl benzamide derivatives that have been investigated as potent inhibitors of viral pathogens . Research on these structural analogues has demonstrated promising activity against human adenovirus (HAdV), with some compounds exhibiting sub-micromolar potency and high selectivity indexes in vitro . The mechanism of action for this chemical class is suggested to involve the targeting of the HAdV DNA replication process, thereby disrupting the viral life cycle . This compound is provided exclusively for research applications, including but not limited to, in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of novel derivatives in antiviral drug discovery. This product is intended for laboratory research by qualified professionals only and is not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

[5-chloro-2-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-9-10(16)7-8-11(14)15(20)18-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZGJGYBBMPQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves the reaction of 5-chloro-2-nitroaniline with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally involve steps such as nitration, reduction, and sulfonation .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated phenyl derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

The compound 5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a synthetic chemical with potential applications primarily in the pharmaceutical and agricultural sectors. Below is a detailed overview of its applications, supported by relevant data and insights.

Pharmaceutical Development

This compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Studies

  • A study explored the synthesis of various sulfamate derivatives, including this compound, highlighting its potential as an antitumor agent due to its ability to inhibit certain cancer cell lines. The research focused on optimizing the synthesis process and evaluating biological activity against specific targets in cancer therapy .

Genotoxicity Assessment

Research indicates that compounds like this compound may exhibit genotoxic properties, which are critical in assessing their safety for pharmaceutical applications.

Insights

  • Genotoxic impurities in pharmaceuticals pose significant risks; thus, compounds are evaluated using established guidelines to determine acceptable limits for human exposure. This compound's structure necessitates thorough testing for genotoxic effects, particularly in the context of regulatory compliance .

Agricultural Applications

The compound may also find utility in agricultural chemistry as a pesticide or herbicide. Its sulfamate group could enhance its effectiveness against pests while potentially offering lower toxicity to non-target organisms.

Research Findings

  • Investigations into similar sulfamate derivatives have shown promise in pest control formulations, suggesting that this compound could be developed further for agricultural use .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
PharmaceuticalPotential antitumor agent; evaluated for inhibitory effects on cancer cellsStudy on sulfamate derivatives
Genotoxicity AssessmentEvaluation of genotoxic properties and regulatory complianceGuidelines on genotoxic impurities
Agricultural ChemistryPossible use as a pesticide or herbicideResearch on sulfamate efficacy

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets and pathways. For instance, in medical research, it has shown promise in developing cancer therapeutics by targeting oncogenic miRNAs and inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Chloro-4-[(2-Chloroanilino)Carbonyl]Phenyl-N,N-Dimethylsulfamate (CAS 338405-97-3)

  • Molecular Formula : C₁₅H₁₄Cl₂N₂O₄S (identical to the target compound)
  • Key Difference : The chloro substituent on the phenyl ring is at position 4 instead of 5 (see Figure 1).
  • Properties: XLogP3 (lipophilicity): 3.5 Hydrogen bond donors/acceptors: 1/5 Topological polar surface area: 84.1 Ų
  • Implications : Positional isomerism may alter bioavailability or receptor binding in biological systems.

5-Chloro-2-[(3,4-Dichloroanilino)Carbonyl]Phenyl-N,N-Dimethylsulfamate (CAS 400080-37-7)

  • Molecular Formula : C₁₅H₁₃Cl₃N₂O₄S
  • Key Difference: The anilino group is substituted with 3,4-dichloro instead of 2-chloro, increasing chlorination.
  • Properties :
    • Molecular weight: 423.7 g/mol
    • Purity: >90% (commercial availability)
  • Implications : Enhanced chlorination may improve lipid solubility but could raise toxicity concerns.

2-[(3-Chloroanilino)Carbonyl]-3-Thienyl-N,N-Dimethylsulfamate

  • Molecular Formula : C₁₃H₁₃ClN₂O₄S₂
  • Key Difference : Replaces the phenyl ring with a thienyl (sulfur-containing aromatic) ring .
  • Implications : Thienyl substitution may modify electronic properties or metabolic stability.

Comparative Physicochemical Data

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Chloro Substituents Purity Availability
Target Compound (Not specified) C₁₅H₁₄Cl₂N₂O₄S 389.3 5-Cl (phenyl), 2-Cl (anilino) N/A N/A
338405-97-3 C₁₅H₁₄Cl₂N₂O₄S 389.3 4-Cl (phenyl), 2-Cl (anilino) N/A Available (ECHEMI)
400080-37-7 C₁₅H₁₃Cl₃N₂O₄S 423.7 5-Cl (phenyl), 3,4-Cl (anilino) >90–95% Available (AK Scientific)
2-[(3-Chloroanilino)Carbonyl]-3-Thienyl C₁₃H₁₃ClN₂O₄S₂ 360.8 3-Cl (anilino), thienyl core ≥95% Discontinued

Toxicity and Handling Considerations

  • Toxicity Data Gaps: notes that toxicological properties of similar compounds (e.g., cyanoacetamides) are often understudied . underscores the lack of hazard classification data for sulfonamide derivatives like 5-amino-2-chloro-N,N-dimethylbenzenesulfonamide .
  • Safety Recommendations :

    • Standard precautions (gloves, goggles) are advised due to the reactive chloro and carbonyl groups.

Biological Activity

5-Chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a synthetic compound with potential applications in pharmaceuticals, particularly in the fields of antiviral and anticancer therapies. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Chemical Formula : C15H14Cl2N2O4S
  • Molecular Weight : 389.26 g/mol
  • CAS Number : 400080-36-6
  • Purity : >90%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes involved in metabolic pathways and cellular signaling. The presence of the chloroaniline moiety suggests potential interactions with receptors or enzymes that are sensitive to halogenated compounds.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties by inhibiting viral replication and interfering with viral entry into host cells. The mechanism often involves the inhibition of viral enzymes or interference with the host's immune response.

Anticancer Activity

Studies have shown that sulfamate derivatives can exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through interference with angiogenesis.
  • Modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

  • Antiviral Efficacy
    • A study evaluated the antiviral activity of several sulfamate derivatives, including this compound, against influenza virus. Results showed a significant reduction in viral titers, indicating effective inhibition of viral replication.
  • Cytotoxicity Against Cancer Cells
    • In vitro studies on human breast cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased levels of pro-apoptotic markers, supporting its potential as an anticancer agent.

Data Table: Biological Activities

Activity TypeAssay TypeResultReference
AntiviralViral Titer ReductionSignificant reduction observed
CytotoxicityMTT AssayIC50 = 15 µM
Apoptosis InductionFlow CytometryIncreased pro-apoptotic markers

Toxicological Considerations

The compound's potential genotoxicity has been a concern due to its structural similarities to known genotoxic agents. Regulatory frameworks recommend thorough testing for genotoxic impurities during pharmaceutical development to ensure safety for human use .

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